An In-depth Technical Guide to the Synthesis and Properties of 2,3-Pyridinedicarboxylic Anhydride
An In-depth Technical Guide to the Synthesis and Properties of 2,3-Pyridinedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-pyridinedicarboxylic anhydride (B1165640), a key intermediate in organic synthesis. It details its chemical and physical properties, provides established synthesis protocols, and outlines its reactivity. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering concise, practical information to support their work with this versatile compound.
Chemical and Physical Properties
2,3-Pyridinedicarboxylic anhydride, also known as quinolinic anhydride, is a white to off-white crystalline solid.[1][2] It is a valuable building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and herbicides. The compound is sensitive to moisture and will hydrolyze back to 2,3-pyridinedicarboxylic acid.[1][3]
Table 1: Physical and Chemical Properties of 2,3-Pyridinedicarboxylic Anhydride
| Property | Value | Reference |
| Molecular Formula | C₇H₃NO₃ | [1][4] |
| Molecular Weight | 149.10 g/mol | [1][4] |
| CAS Number | 699-98-9 | [1][4][5] |
| Melting Point | 137-139 °C | [1][5] |
| Boiling Point | 334.6 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.6 g/cm³ | [1] |
| Appearance | White or grayish-white solid powder | [1][2] |
| Solubility | Moderately soluble in DMSO, DMF, and alcohols. Hydrolyzes in water. | [1] |
Synthesis of 2,3-Pyridinedicarboxylic Anhydride
The primary route for the synthesis of 2,3-pyridinedicarboxylic anhydride is through the dehydration of 2,3-pyridinedicarboxylic acid (quinolinic acid). Two common methods employing different dehydrating agents are detailed below.
Synthesis via Acetic Anhydride
This method utilizes acetic anhydride as both the dehydrating agent and the reaction solvent.
Experimental Protocol:
-
Combine 60 g of 2,3-pyridinedicarboxylic acid with 120 ml of acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux in an oil bath and maintain reflux for 4 hours.[1]
-
After the reaction is complete, cool the solution to 80 °C.
-
Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80 °C.[1]
-
Cool the remaining residue to room temperature.
-
Add 60 mL of dichloromethane (B109758) to the residue and stir the mixture at 40-45 °C for 30 minutes.[1]
-
Cool the solution to 0-5 °C to induce crystallization.
-
Collect the solid product by filtration, wash with cold dichloromethane, and dry to obtain 2,3-pyridinedicarboxylic anhydride.[1]
Synthesis Workflow: Acetic Anhydride Method
Caption: Workflow for the synthesis of 2,3-pyridinedicarboxylic anhydride using acetic anhydride.
Synthesis via Oxalyl Chloride and DMF
This alternative method employs oxalyl chloride as the dehydrating agent with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol:
-
In a reaction vessel, combine 1 mmol (167 mg) of 2,3-pyridinedicarboxylic acid and 1.2 mmol (152 mg, 0.103 mL) of oxalyl chloride in 5 mL of anhydrous toluene (B28343).[1][4]
-
Purge the reaction vessel with an inert gas, such as argon.[4]
-
Upon completion, cease stirring and decant the toluene solution from any oily residue.
-
Filter the decanted solution.
-
Evaporate the volatile components from the filtrate under reduced pressure to yield the crude product.[1][4]
-
Recrystallize the product from diethyl ether to obtain pure 2,3-pyridinedicarboxylic anhydride.[1][4]
Synthesis Workflow: Oxalyl Chloride Method
Caption: Workflow for the synthesis of 2,3-pyridinedicarboxylic anhydride using oxalyl chloride.
Reactivity and Applications
2,3-Pyridinedicarboxylic anhydride is a reactive intermediate susceptible to nucleophilic attack at the carbonyl carbons. Its primary reactions involve the opening of the anhydride ring.
-
Hydrolysis: In the presence of water, it readily hydrolyzes back to 2,3-pyridinedicarboxylic acid.[1]
-
Esterification: Reaction with alcohols yields the corresponding monoester of 2,3-pyridinedicarboxylic acid.
-
Ammonolysis/Aminolysis: It reacts with ammonia (B1221849) and primary or secondary amines to form the corresponding amides.[1] This reactivity is crucial in the synthesis of various derivatives.
-
Reduction: The anhydride can be reduced to a semiacetal using diisobutylaluminum hydride (DIBAL-H), although this reaction requires low temperatures and the product is unstable.[1]
A significant application of 2,3-pyridinedicarboxylic anhydride is in the synthesis of imidazolinone herbicides. The anhydride is reacted with an appropriate aminocarboxamide or aminothiocarboxamide to form a 2-carbamoylnicotinic acid, which is then cyclized to the active herbicidal compound.
Logical Relationship: Reactivity of 2,3-Pyridinedicarboxylic Anhydride
Caption: Common nucleophilic reactions of 2,3-pyridinedicarboxylic anhydride.
Safety Information
2,3-Pyridinedicarboxylic anhydride is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood. The compound is moisture-sensitive and should be stored in a dry, tightly sealed container.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,3-Pyridinedicarboxylic anhydride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Pyridinedicarboxylic anhydride synthesis - chemicalbook [chemicalbook.com]
- 5. 2,3-Pyridinedicarboxylic anhydride | 699-98-9 [chemicalbook.com]
- 6. 2,3-Pyridinedicarboxylic anhydride - High purity | EN [georganics.sk]
